molecular formula C9H11ClN2O B11777162 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one

6-Chloro-2-cyclopentylpyrimidin-4(3H)-one

Cat. No.: B11777162
M. Wt: 198.65 g/mol
InChI Key: LEXXQQLUBBTJNW-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopentylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclopentyl-4,6-dichloropyrimidine with a suitable nucleophile, such as an amine or alcohol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include steps like purification through crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentylpyrimidin-4(3H)-one
  • 6-Chloropyrimidin-4(3H)-one
  • 2-Cyclopentyl-6-methylpyrimidin-4(3H)-one

Uniqueness

6-Chloro-2-cyclopentylpyrimidin-4(3H)-one is unique due to the presence of both the chloro and cyclopentyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-2-cyclopentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11ClN2O/c10-7-5-8(13)12-9(11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12,13)

InChI Key

LEXXQQLUBBTJNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=CC(=O)N2)Cl

Origin of Product

United States

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